molecular formula C12H14ClN3 B1429159 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1171476-07-5

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No. B1429159
M. Wt: 235.71 g/mol
InChI Key: TZUIXGOGVZQKBD-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride is a chemical compound with the molecular formula C12H13N3. It is a solid substance . This compound is related to Apixaban, a direct inhibitor of activated factor X (FXa), which is in development for the prevention and treatment of various thromboembolic diseases .


Synthesis Analysis

The synthesis of compounds related to 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride has been reported in the literature. For instance, a two-step reaction was used to synthesize and characterize (E)-5-methyl-2-phenyl-3-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine and their analogs . Another synthesis involved the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride can be represented by the SMILES string C1Cc2nn(cc2CN1)-c3ccccc3 . This indicates that the compound contains a pyrazolo[4,3-c]pyridine core structure, which is a bicyclic system consisting of a pyrazole ring fused with a pyridine ring .

Scientific Research Applications

Tautomerism and Structural Transformation

Research has revealed insights into the tautomerism and structural transformation of aza heterocycles, including the spontaneous transformation products of similar compounds in crystal and solution. These compounds exhibit zwitterionic structures with proton localization on nitrogen atoms and negative charge delocalization over the pyrazololate fragment. Their stability varies between crystal and solution states, leading to a complex mixture of products upon attempts for recrystallization or synthesis. Structural determinations have been supported by NMR spectroscopy and X-ray analysis, providing a foundation for understanding the stability and reactivity of these compounds (Gubaidullin et al., 2014).

Synthesis and Structural Analysis

The synthesis of novel compounds through reactions such as the Claisen-Schmidt type and heterocyclization has been explored. These processes yield compounds with varied structural conformations, as determined by X-ray crystal structure determinations. The structural analysis aids in understanding the reactivity and potential applications of these compounds in materials science and possibly as intermediates in pharmaceutical synthesis (Koshetova et al., 2022).

Antiproliferative Activity and Potential Medical Applications

Research into the antiproliferative activity of tetrasubstituted compounds related to the chemical structure has shown promise. Libraries of these compounds were prepared and evaluated against various cancer cell lines, revealing potential for future therapeutic applications. The most potent compounds induced significant effects on cellular processes associated with cancer progression, suggesting a multifaceted action against cancer cells (Razmienė et al., 2021).

Mycobacterium tuberculosis Inhibition

In the search for new treatments for tuberculosis, derivatives of the compound have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase. These studies have identified compounds with significant inhibitory activity, highlighting the potential of these chemical structures in developing new antitubercular agents (Samala et al., 2013).

Corrosion Inhibition

Pyrazolopyridine derivatives have been synthesized and investigated for their potential as corrosion inhibitors for metals such as mild steel and copper in acidic environments. These studies contribute to the field of materials science by providing insights into the protective capabilities of these compounds against corrosion, offering potential applications in industrial processes (Dandia et al., 2013; Sudheer & Quraishi, 2015).

properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.ClH/c1-2-4-11(5-3-1)15-9-10-8-13-7-6-12(10)14-15;/h1-5,9,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUIXGOGVZQKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN(N=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738224
Record name 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride

CAS RN

1171476-07-5
Record name 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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